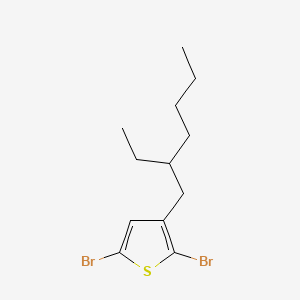

2,5-二溴-3-(2-乙基己基)噻吩

描述

2,5-Dibromo-3-(2-ethylhexyl)thiophene is a chemical compound that belongs to the family of thiophenes. It is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It can be used as an organic semiconducting polymer or small molecule precursor .

Synthesis Analysis

The synthesis of thiophene-based conjugated polymers for electronic and optoelectronic applications often involves nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis

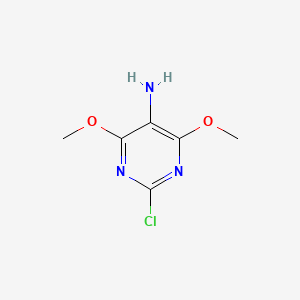

The molecular formula of 2,5-Dibromo-3-(2-ethylhexyl)thiophene is C12H18Br2S. The molecular weight is 354.15 g/mol.Chemical Reactions Analysis

2,5-Dibromo-3-(2-ethylhexyl)thiophene can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .Physical And Chemical Properties Analysis

2,5-Dibromo-3-(2-ethylhexyl)thiophene appears as a light yellow liquid . The initial boiling point and boiling range is predicted to be 301.8±22.0 °C .科学研究应用

化学合成和反应

噻吩的硝化:结构与2,5-二溴-3-(2-乙基己基)噻吩相似的2,5-二甲基噻吩与硝酸铜(II)反应,生成硝基衍生物和噻吩产物,展示了其反应性和进一步化学转化的潜力(Suzuki 等,1981)。

铃木交叉偶联反应:涉及2,5-二溴-3-己基噻吩(一种与2,5-二溴-3-(2-乙基己基)噻吩密切相关的化合物)的铃木交叉偶联反应促进了各种噻吩衍生物的合成,突出了其在化学合成中的用途(Ikram 等,2015)。

聚合和材料科学

聚噻吩合成:使用镍(II)或钯(II)催化剂,由2,5-二溴-3-己基噻吩衍生的2,4-二溴-3-己基-5-锂化噻吩聚合,生成聚(3-溴-4-己基噻吩-2,5-二基),展示了其在创建聚噻吩材料方面的潜力(Shono 等,2014)。

共轭微孔聚合物:源自噻吩的共轭聚合物,如2,5-二溴丙二氧噻吩,已被探索用于有机薄膜晶体管和光伏器件,表明该材料在有机电子和光电子学中的重要性(Jiang 等,2010)。

噻吩聚合物的性质:对聚[3-(2-乙基己基)噻吩]的研究表明,添加噻吩环可以提高热稳定性,而不会显著改变光物理性质,表明其在各种应用中具有稳定、高效材料的潜力(Somanathan 等,2002)。

电子学中的高级应用

有机光伏电池:基于噻吩的聚合物,如PTTBDT-FTT,在有机光伏电池中表现出有前景的特性,突出了噻吩衍生物在可再生能源技术中的相关性(Kim 等,2014)。

有机薄膜晶体管:基于噻吩的聚合物在制造具有良好性能的有机场效应晶体管方面显示出潜力,表明在柔性和便携式电子设备中的应用(Usta 等,2006)。

安全和危害

未来方向

作用机制

Target of Action

2,5-Dibromo-3-(2-ethylhexyl)thiophene is primarily used as a precursor in the synthesis of organic semiconducting polymers . Its primary targets are therefore the molecular structures that it helps to form.

Mode of Action

This compound interacts with its targets through a process of polymerization. Specifically, it undergoes debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This process results in the formation of a polymer that can conduct both electrons and ions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of organic semiconducting polymers. These polymers can self-assemble in the melt state to produce nanoscale morphologies such as lamellae . The enhancement of regioregularity through these advanced metal-catalyzed methodologies leads to various beneficial outcomes such as an intensified extinction coefficient, an increase in the mobility of the charge carriers and a red shift in absorption in solid state .

Result of Action

The result of the action of 2,5-Dibromo-3-(2-ethylhexyl)thiophene is the formation of organic semiconducting polymers. These polymers have applications in the field of organic electronics .

属性

IUPAC Name |

2,5-dibromo-3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2S/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUZDCATNROZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856357 | |

| Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444177-63-3 | |

| Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-yl)amino]hexanoic acid](/img/structure/B3137868.png)

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)

![2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3137911.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)

![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)